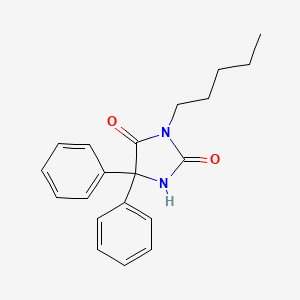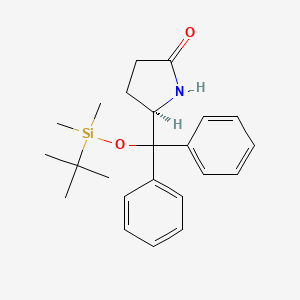
(R)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidin-2-one core, which is functionalized with a tert-butyldimethylsilyl group and a diphenylmethyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl group with a tert-butyldimethylsilyl group, followed by the introduction of the diphenylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one: The stereoisomer of the compound with different spatial arrangement.
3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: A similar compound lacking the diphenylmethyl group.
4-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: Another related compound with a different substitution pattern.
Uniqueness
®-5-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of tert-butyldimethylsilyl and diphenylmethyl groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H31NO2Si |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxy-diphenylmethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H31NO2Si/c1-22(2,3)27(4,5)26-23(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20-16-17-21(25)24-20/h6-15,20H,16-17H2,1-5H3,(H,24,25)/t20-/m1/s1 |
InChI Key |
NHSKIYMMFKBWOB-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@H]1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



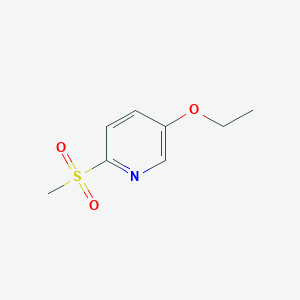
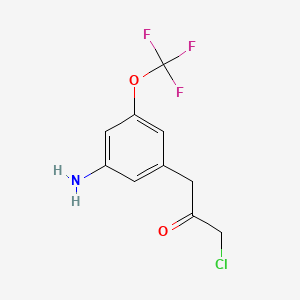
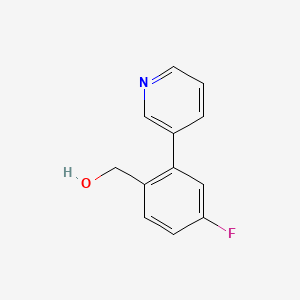
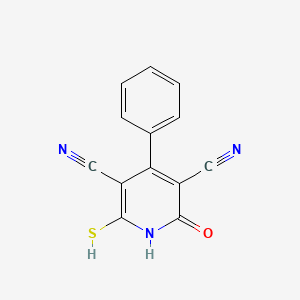
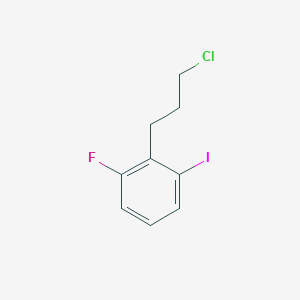
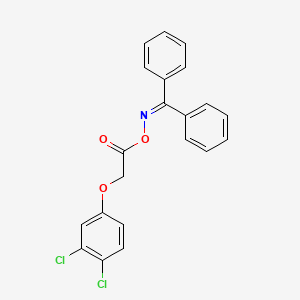
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
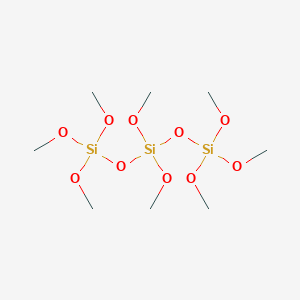
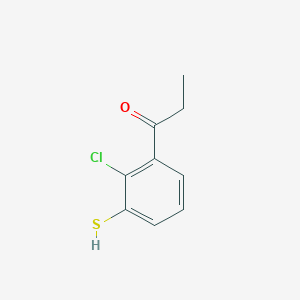
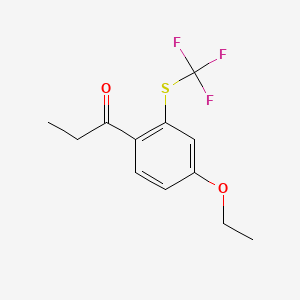

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
